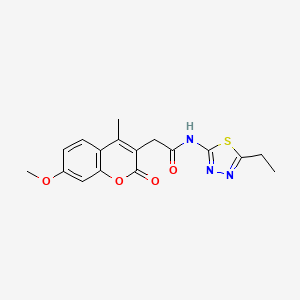

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamid ist eine komplexe organische Verbindung, die einen Thiadiazolring und eine Chromenon-Einheit aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamid umfasst typischerweise die folgenden Schritte:

Bildung des Thiadiazolrings: Der Thiadiazolring kann durch Reaktion von Ethylhydrazincarboxylat mit Schwefelkohlenstoff in Gegenwart einer Base synthetisiert werden, gefolgt von einer Cyclisierung.

Synthese der Chromenon-Einheit: Die Chromenon-Einheit wird durch Kondensation von 4-Methyl-7-methoxycumarin mit einem geeigneten Acylierungsmittel hergestellt.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Thiadiazolrings mit der Chromenon-Einheit unter Verwendung eines geeigneten Linkers, wie z. B. einer Acetamidgruppe, unter kontrollierten Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu verbessern. Techniken wie die kontinuierliche Fließsynthese und der Einsatz automatisierter Reaktoren können zur Skalierung des Produktionsprozesses eingesetzt werden.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erzielt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Thiadiazolring.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Oxidation: Entsprechende Sulfoxide oder Sulfone.

Reduktion: Reduzierte Thiadiazolderivate.

Substitution: Substituierte Thiadiazolderivate.

Wissenschaftliche Forschungsanwendungen

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamid hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird wegen seines Potenzials als entzündungshemmendes und krebshemmendes Mittel untersucht.

Materialwissenschaften: Die Verbindung wird wegen ihrer elektronischen Eigenschaften und ihrer potenziellen Verwendung in organischen Halbleitern untersucht.

Biologische Forschung: Es wird als Sonde zur Untersuchung von Enzymwirkungen und zellulären Signalwegen verwendet.

Industrielle Anwendungen: Die Verbindung wird für ihre Verwendung bei der Synthese von fortgeschrittenen Materialien und Katalysatoren erforscht.

Wirkmechanismus

Der Wirkmechanismus von N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:

Molekulare Zielstrukturen: Die Verbindung zielt auf Enzyme ab, die an Entzündungsprozessen beteiligt sind, wie z. B. Cyclooxygenase und Lipoxygenase.

Beteiligte Signalwege: Es moduliert Signalwege wie den NF-κB- und MAPK-Weg, was zu einer verringerten Entzündung und Zellproliferation führt.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Corresponding sulfoxides or sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

Pathways Involved: It modulates signaling pathways like the NF-κB and MAPK pathways, leading to reduced inflammation and cell proliferation.

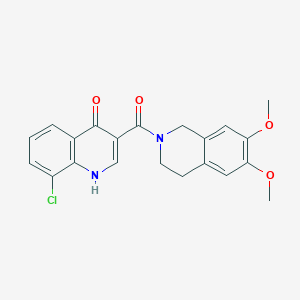

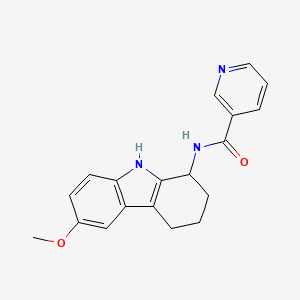

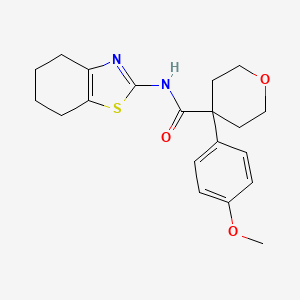

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-2-oxo-2H-chromen-3-yl)acetamid

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamid

Einzigartigkeit

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamid ist einzigartig, da es sowohl die Thiadiazol- als auch die Chromenon-Einheiten enthält, die unterschiedliche elektronische und biologische Eigenschaften verleihen. Diese duale Funktionalität macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.

Eigenschaften

Molekularformel |

C17H17N3O4S |

|---|---|

Molekulargewicht |

359.4 g/mol |

IUPAC-Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C17H17N3O4S/c1-4-15-19-20-17(25-15)18-14(21)8-12-9(2)11-6-5-10(23-3)7-13(11)24-16(12)22/h5-7H,4,8H2,1-3H3,(H,18,20,21) |

InChI-Schlüssel |

QVKYRFFZUGNZRA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NN=C(S1)NC(=O)CC2=C(C3=C(C=C(C=C3)OC)OC2=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11007925.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11007936.png)

![N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11007979.png)

![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B11007984.png)

![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11008004.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B11008012.png)

![5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B11008020.png)

![2-(Thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11008027.png)

![2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)propanamido]propanoic acid](/img/structure/B11008031.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11008037.png)